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Compound of Interest

Compound Name: Tetrakis(4-bromophenyl)methane

Cat. No.: B171993 Get Quote

Spectroscopic Profile of Tetrakis(4-
bromophenyl)methane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Tetrakis(4-
bromophenyl)methane, a key building block in the synthesis of porous organic frameworks

and other advanced materials. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental

protocols for data acquisition. This information is intended for researchers, scientists, and

professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The spectroscopic data for Tetrakis(4-bromophenyl)methane is summarized in the tables

below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Solvent

7.41 Doublet 8.7 8H CDCl₃

7.02 Doublet 8.7 8H CDCl₃

8.0 - 6.5 Multiplet - 16H DMSO-d₆

¹³C NMR Data[1]

Chemical Shift (δ) ppm Assignment Solvent

145.06 C-2 (C-Br) DMSO-d₆

132.86 C-4 (Ar-CH) DMSO-d₆

131.55 C-3 (Ar-CH) DMSO-d₆

120.40 C-5 (Ar-C) DMSO-d₆

63.66 C-1 (Quaternary C) DMSO-d₆

Infrared (IR) Spectroscopy[1]
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Wavenumber (cm⁻¹) Description

2960 C-H stretch (aromatic)

1569 C=C stretch (aromatic)

1486 C=C stretch (aromatic)

1393 C-H bend

1181 C-H bend

1072 C-H in-plane bend

1005 C-H in-plane bend

951 C-H out-of-plane bend

908 C-H out-of-plane bend

808 C-Br stretch

750 C-H out-of-plane bend

528 Ring deformation

507 Ring deformation

Mass Spectrometry (MS)[1]
m/z Interpretation

636 Molecular Ion [M]⁺

555 [M-Br]⁺

319 Fragment

279 Fragment

239 Fragment

198 Fragment

Predicted Monoisotopic Mass: 631.7985 Da[2]
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Experimental Protocols
The following sections outline the methodologies employed for the synthesis and spectroscopic

analysis of Tetrakis(4-bromophenyl)methane.

Synthesis and Purification
Tetrakis(4-bromophenyl)methane can be synthesized via the bromination of

tetraphenylmethane.[3] A typical purification method involves recrystallization. In one

procedure, the crude product is dissolved in chloroform (CHCl₃) to create a 0.11 M solution.

This solution is then filtered. An equal volume of ethanol (EtOH) is added dropwise to the

stirring chloroform solution over one hour. The mixture is then allowed to stand overnight at

approximately 4°C. The resulting white powder is collected on a glass frit and dried under

vacuum.[3]
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Synthesis and Purification Workflow

Crude Tetrakis(4-bromophenyl)methane

Dissolve in CHCl3 (0.11 M)

Filter solution

Add equal volume of EtOH dropwise

Stir for 1 hour

Stand at 4°C overnight

Collect white powder via filtration

Dry under vacuum

Pure Tetrakis(4-bromophenyl)methane

Click to download full resolution via product page

Caption: Workflow for the purification of Tetrakis(4-bromophenyl)methane.
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NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on spectrometers such as a

Bruker AV400, Varian INOVA-400M, or a Bruker DRX-500.[4] For ¹H NMR, the instrument

operates at a frequency of 400 MHz or 500 MHz, while for ¹³C NMR, the frequency is 100 MHz

or 125 MHz.[4] Samples were dissolved in deuterated solvents such as chloroform-d (CDCl₃)

or dimethyl sulfoxide-d₆ (DMSO-d₆).

NMR Spectroscopy Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing

Tetrakis(4-bromophenyl)methane

Dissolve in deuterated solvent (CDCl3 or DMSO-d6)

Introduce sample to NMR spectrometer (e.g., Bruker AV400)

Acquire 1H and 13C NMR spectra

Process raw data (Fourier transform, phase correction, baseline correction)

Analyze spectra (chemical shifts, integration, multiplicities)

Click to download full resolution via product page
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Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy
Infrared spectra were recorded on a Fourier transform spectrometer, for instance, a Nicolet

8700 or a Varian Scimitar FTS-2000.[4] Data can be obtained using the Attenuated Total

Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet containing the

sample.

Mass Spectrometry
High-resolution mass spectra (HRMS) were obtained using an electron ionization (EI) source

on an instrument such as a GCT CA127 Micronass UK mass spectrometer.[4] This technique

provides information on the molecular weight and fragmentation pattern of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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